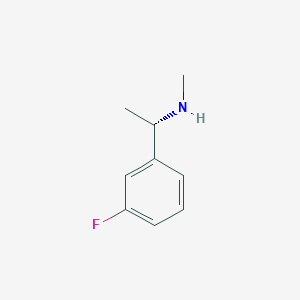

(S)-1-(3-Fluorophenyl)-N-methylethanamine

Overview

Description

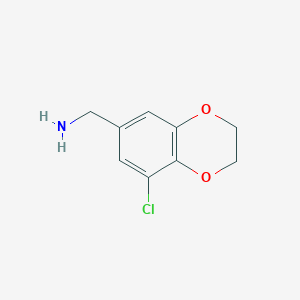

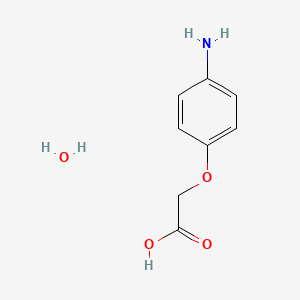

(S)-1-(3-Fluorophenyl)-N-methylethanamine, also known as (S)-3-Fluoro-N-methylphenethylamine, is a synthetic compound that has been studied for its scientific research applications. It is an analogue of the neurotransmitter phenethylamine, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

An orally active neurokinin-1 receptor antagonist with potential for intravenous and oral clinical administration was developed. This compound showed efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

2. Selective Androgen Receptor Modulator Pharmacokinetics

S-1, a selective androgen receptor modulator, was studied for its pharmacokinetics and metabolism in rats. It exhibited low clearance, moderate volume of distribution, and a range of metabolites were identified (Wu et al., 2006).

3. Metabolism Study in Human Liver Microsomes

Research on the metabolism of flutamide in human liver microsomes led to the detection of new metabolites including N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine. This study contributes to understanding the metabolism of compounds related to flutamide and its effects (Goda et al., 2006).

4. Development of NMDA Receptor Antagonists

The development of a novel ligand for the NMDA receptor, 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, was reported. This compound represents a new class of diphenylpropylamine NMDA receptor antagonists (Moe et al., 1998).

5. Imaging of Dopamine D4 Receptors

Research on the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, was conducted. This involved electrophilic fluorination of a precursor with high specific radioactivity (Eskola et al., 2002).

6. Antibacterial Activity of Arylpropanamines

A study focused on synthesizing 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines revealed their high antibacterial activity. This was achieved through condensation with aromatic aldehydes and ketones followed by reduction (Arutyunyan et al., 2017).

7. Novel 5-HT2A Receptor Inverse Agonist

The in vitro and in vivo pharmacological properties of a novel 5-HT2A receptor inverse agonist were explored, suggesting potential utility as an antipsychotic agent (Vanover et al., 2006).

properties

IUPAC Name |

(1S)-1-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)

![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)

![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)